molecular formula C15H25NO4 B13507924 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid

1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid

Cat. No.: B13507924
M. Wt: 283.36 g/mol
InChI Key: OXPYEHRHRGYJIP-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. The compound is part of the decahydroquinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using flow microreactor systems. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, alcohols, aldehydes, and various substituted quinoline derivatives.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid involves the silylation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide. This is followed by methanolysis of the silyl ester to form carbamic acid, which finally decarboxylates to yield the amine . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with the decahydroquinoline scaffold. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-6-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h10-12H,4-9H2,1-3H3,(H,17,18)

InChI Key

OXPYEHRHRGYJIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCC(C2)C(=O)O

Origin of Product

United States

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